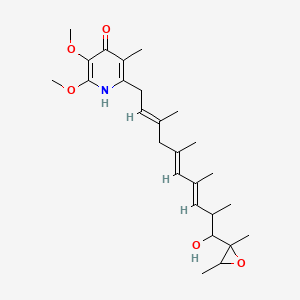
Piericidin C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piericidin C2 is a member of the piericidin family, a group of microbial metabolites primarily produced by actinomycetes, especially from the genus Streptomyces . These compounds are characterized by a 4-pyridinol core linked with a methylated polyketide side chain . This compound, like other piericidins, exhibits significant biological activities, including insecticidal, antimicrobial, and antitumor effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of piericidins, including piericidin C2, involves various synthetic strategies. One common approach is the construction of the 4-pyridinol core followed by the attachment of the methylated polyketide side chain . The synthetic routes often involve multiple steps, including the formation of key intermediates and their subsequent functionalization .
Industrial Production Methods: Industrial production of piericidins typically involves the fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of piericidins, including this compound . The compounds are then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Piericidin C2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activities or to create analogs for further study .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of acetylating agents such as acetic anhydride .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. For example, oxidation of this compound can yield ketone derivatives, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Piericidin C2 has a wide range of scientific research applications due to its significant biological activities . In chemistry, it is used as a model compound for studying the synthesis and reactivity of polyketide natural products . In biology, this compound is used to investigate the mechanisms of microbial metabolism and the biosynthesis of natural products . In medicine, it is studied for its potential as an antimicrobial and antitumor agent . Additionally, this compound has industrial applications as an insecticide .
Wirkmechanismus
Piericidin C2 exerts its effects by inhibiting NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This inhibition disrupts the production of ATP, leading to cell death . The compound’s structural similarity to coenzyme Q allows it to act as a competitive inhibitor, binding to the same site on the enzyme .
Vergleich Mit ähnlichen Verbindungen
Piericidin C2 is structurally similar to other members of the piericidin family, such as piericidin A and piericidin B . These compounds share the 4-pyridinol core and the methylated polyketide side chain . this compound is unique in its specific side chain modifications, which contribute to its distinct biological activities . Other similar compounds include piericidin C1, C3, C4, C5, and C6 .
Eigenschaften
CAS-Nummer |
58947-81-2 |
|---|---|
Molekularformel |
C26H39NO5 |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
2-[(2E,5E,7E)-10-(2,3-dimethyloxiran-2-yl)-10-hydroxy-3,5,7,9-tetramethyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C26H39NO5/c1-15(10-11-21-19(5)22(28)23(30-8)25(27-21)31-9)12-16(2)13-17(3)14-18(4)24(29)26(7)20(6)32-26/h10,13-14,18,20,24,29H,11-12H2,1-9H3,(H,27,28)/b15-10+,16-13+,17-14+ |
InChI-Schlüssel |
XOTNBTWLMWQADF-IVGRXXMOSA-N |
Isomerische SMILES |
CC1C(O1)(C)C(C(C)/C=C(\C)/C=C(\C)/C/C(=C/CC2=C(C(=O)C(=C(N2)OC)OC)C)/C)O |
Kanonische SMILES |
CC1C(O1)(C)C(C(C)C=C(C)C=C(C)CC(=CCC2=C(C(=O)C(=C(N2)OC)OC)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
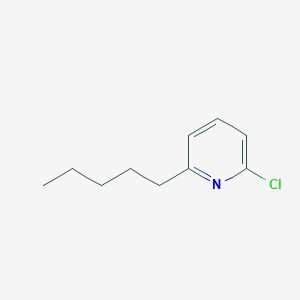
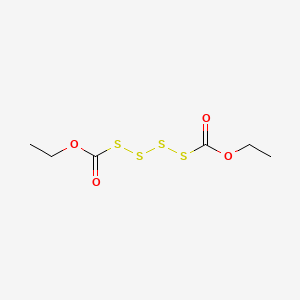
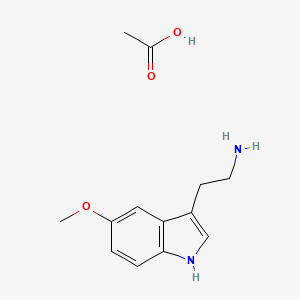
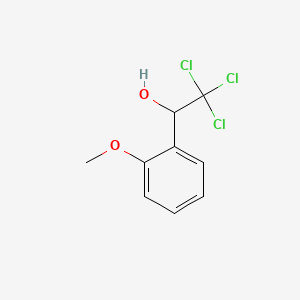

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)

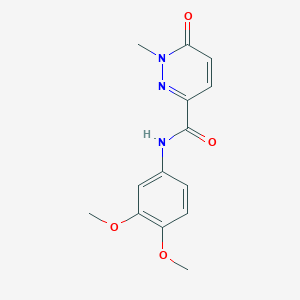
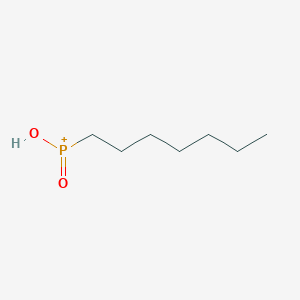
![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)

![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)
